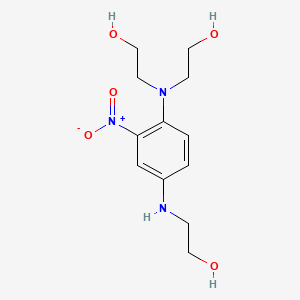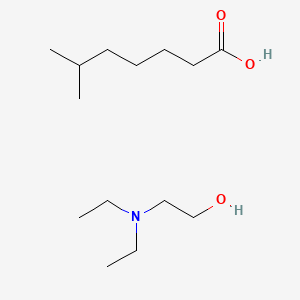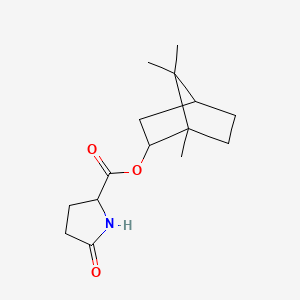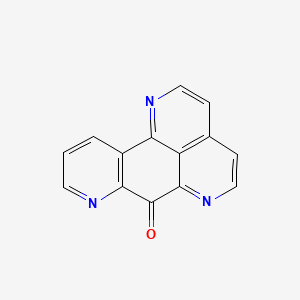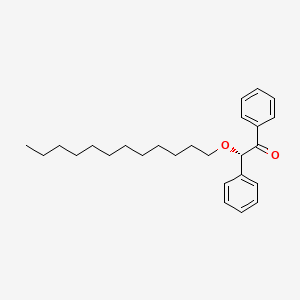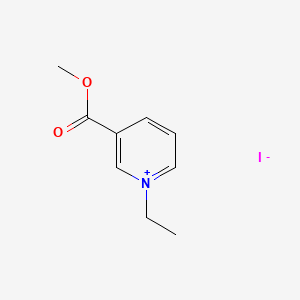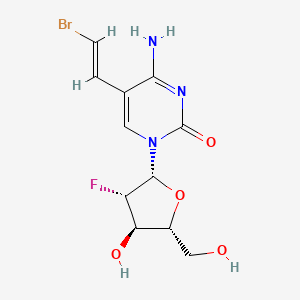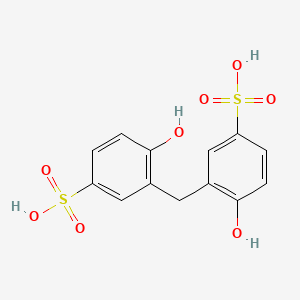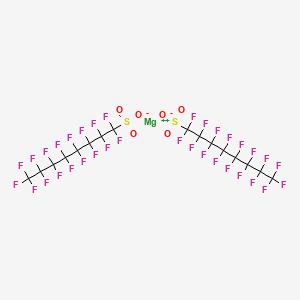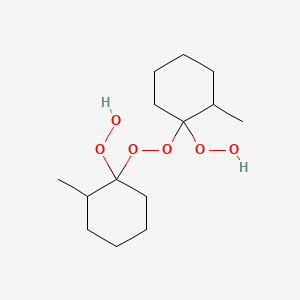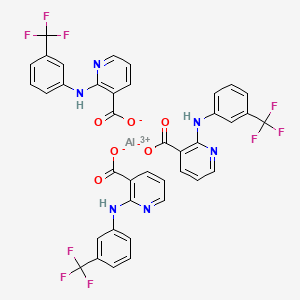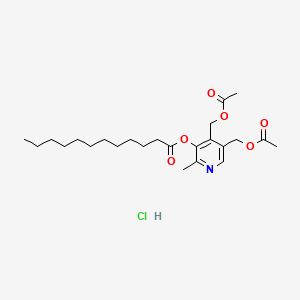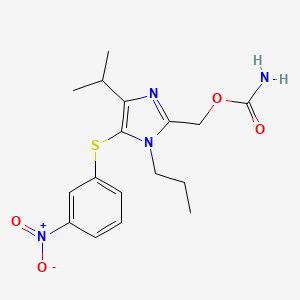
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a nitrophenylthio group, and a carbamoyloxymethyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the isopropyl and n-propyl groups, and the attachment of the nitrophenylthio and carbamoyloxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole
- 1H-Imidazole-2-methanol,4-(1-methylethyl)-5-[(3-nitrophenyl)thio]-1-(phenylmethyl)-, carbamate (ester)
Uniqueness
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties
Propiedades
Número CAS |
178979-40-3 |
|---|---|
Fórmula molecular |
C17H22N4O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O4S/c1-4-8-20-14(10-25-17(18)22)19-15(11(2)3)16(20)26-13-7-5-6-12(9-13)21(23)24/h5-7,9,11H,4,8,10H2,1-3H3,(H2,18,22) |
Clave InChI |
GTBSGMJDKNDILQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


